4-Chloro-6-isopropyl-2-methylpyrimidine
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Overview
Description
4-Chloro-6-isopropyl-2-methylpyrimidine is an organic compound with the molecular formula C8H11ClN2 and a molecular weight of 170.64 g/mol . It is a pyrimidine derivative, characterized by the presence of a chlorine atom at the 4-position, an isopropyl group at the 6-position, and a methyl group at the 2-position of the pyrimidine ring .
Mechanism of Action
Target of Action
The primary targets of 4-Chloro-6-isopropyl-2-methylpyrimidine are currently unknown. This compound is a unique chemical provided for early discovery researchers
Mode of Action
As with the target of action, more research is required to understand how this compound interacts with its targets and the resulting changes that occur .
Biochemical Pathways
Given its unique structure, it may interact with various biochemical pathways, but specific details are currently unavailable .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Specific details on how environmental factors influence the action of this compound are currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-isopropyl-2-methylpyrimidine typically involves the chlorination of 2-methyl-6-isopropylpyrimidine. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-isopropyl-2-methylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous or alkaline medium, or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst under mild pressure.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups at the 4-position.
Oxidation: Formation of aldehydes or carboxylic acids from the oxidation of the methyl group.
Reduction: Formation of reduced pyrimidine derivatives.
Scientific Research Applications
4-Chloro-6-isopropyl-2-methylpyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-ethyl-2-methylpyrimidine
- 4-Chloro-2-methylpyrimidine
- 2-Chloro-6-methylpyridine-4-carboxaldehyde
Uniqueness
4-Chloro-6-isopropyl-2-methylpyrimidine is unique due to the presence of the isopropyl group at the 6-position, which can influence its chemical reactivity and biological activity compared to other similar compounds . This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications .
Properties
IUPAC Name |
4-chloro-2-methyl-6-propan-2-ylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-5(2)7-4-8(9)11-6(3)10-7/h4-5H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTQEPZTDCYJTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649306 |
Source
|
Record name | 4-Chloro-2-methyl-6-(propan-2-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1030431-70-9 |
Source
|
Record name | 4-Chloro-2-methyl-6-(propan-2-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-2-methyl-6-(propan-2-yl)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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